molecular formula C18H19F3N2O3S B4957983 3-{4-[(ethylamino)sulfonyl]phenyl}-N-[2-(trifluoromethyl)phenyl]propanamide

3-{4-[(ethylamino)sulfonyl]phenyl}-N-[2-(trifluoromethyl)phenyl]propanamide

Cat. No. B4957983
M. Wt: 400.4 g/mol
InChI Key: XRHBPZOPGMBMPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-{4-[(ethylamino)sulfonyl]phenyl}-N-[2-(trifluoromethyl)phenyl]propanamide often involves multistep reactions, including the introduction of the trifluoromethyl group, employing building blocks like (E)-3,3,3-trifluoro-1-propenyl phenyl sulfoxide, which is prepared from ethyl trifluoroacetate with high diastereoselectivity (Yamazaki & Ishikawa, 1985).

Molecular Structure Analysis

Molecular structure characterization, including NMR, FT-IR spectroscopies, and X-ray diffraction, provides insights into the compound's configuration. For instance, coumarin-based fluorescent ATRP initiators show the complexity of synthesizing and analyzing related molecules (Kulai & Mallet-Ladeira, 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are highlighted by their ability to undergo various reactions, including cycloaddition and transformations into cyclic sulfoximines, facilitated by specific functional groups (Ye et al., 2014).

Physical Properties Analysis

Physical properties, including crystalline structure and vibrational frequencies, are crucial for understanding the compound's behavior. The synthesis and characterization of structurally similar sulfonamide compounds provide valuable data for comparison (Durgun et al., 2016).

Chemical Properties Analysis

The chemical properties, including the compound's reactivity towards nucleophilic side chains of proteins, are explored through reactions with reagents like N-Ethyl-5-phenylisoxazolium 3 - sulfonate (Llamas et al., 1986). The exploration of these properties helps in understanding the functional applications and interactions of the compound at a molecular level.

properties

IUPAC Name

3-[4-(ethylsulfamoyl)phenyl]-N-[2-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O3S/c1-2-22-27(25,26)14-10-7-13(8-11-14)9-12-17(24)23-16-6-4-3-5-15(16)18(19,20)21/h3-8,10-11,22H,2,9,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHBPZOPGMBMPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(ethylsulfamoyl)phenyl]-N-[2-(trifluoromethyl)phenyl]propanamide

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